Research suggests that BITC might possess anti-cancer properties. Studies have shown it can induce cell death (apoptosis) in various cancer cell lines (). It might also inhibit the growth and proliferation of cancer cells and reduce tumor formation (). However, more research is needed to understand its effectiveness and mechanisms in humans.
BITC exhibits anti-inflammatory properties. Studies indicate it can suppress the production of inflammatory mediators like cytokines and enzymes (). This suggests its potential role in managing chronic inflammatory diseases like arthritis and inflammatory bowel disease.
Research suggests BITC possesses antibacterial activity against various foodborne pathogens (). This property could be useful in developing natural food preservatives or antimicrobials.
BITC is being investigated for its potential benefits in other areas, including:
Benzyl isothiocyanate, with the chemical formula CHNS, is an organic compound belonging to the class of isothiocyanates. It is characterized by the presence of a benzyl group attached to a thiocyanate functional group. This compound is derived from benzyl glucosinolate, which is found in various cruciferous vegetables such as mustard and horseradish. Benzyl isothiocyanate has garnered attention for its potential health benefits, particularly in cancer prevention and antimicrobial activity .
Research suggests that BITC exerts its biological effects through various mechanisms, including:
Benzyl isothiocyanate exhibits various biological activities:
Benzyl isothiocyanate can be synthesized through several methods:
Benzyl isothiocyanate has various applications across different fields:
Benzyl isothiocyanate shares similarities with other isothiocyanates but possesses unique characteristics:
Benzyl isothiocyanate stands out due to its specific source from benzyl glucosinolate and its significant role in cancer prevention through mechanisms that inhibit carcinogen activation. Its unique structure allows for distinct interactions with biological molecules compared to other similar compounds.
Benzyl isothiocyanate (C$$8$$H$$7$$NS, molecular weight: 149.21 g/mol) consists of a benzene ring linked to a methyl group bearing an isothiocyanate functional group (-N=C=S). Key structural features include:
The compound’s planar structure facilitates interactions with biological targets, such as enzymes involved in carcinogen detoxification.
The most widely used method involves reacting benzylamine with thiophosgene (Cl$$2$$C=S) or carbon disulfide (CS$$2$$) under controlled conditions:
Procedure:
Optimization:
| Reagent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|
| CS$$_2$$ | Triton-B | 25°C | 97 |
| Thiophosgene | Triethylamine | 0°C | 85 |
An alternative route employs benzoyl chloride (C$$6$$H$$5$$COCl) and potassium thiocyanate (KSCN):
Mechanism:
Conditions:
BITC is derived from the enzymatic hydrolysis of glucotropaeolin, a glucosinolate abundant in Brassica species (e.g., cabbage, mustard):
Pathway:
Microbial production: Recent advances involve expressing Arabidopsis thaliana sulfotransferase and Brevicoryne brassicae myrosinase in E. coli for BITC synthesis.
Benzyl isothiocyanate exhibits a melting point range of 24-41°C, with variations reported across different sources [1] [2] [3]. The most commonly cited value is 41°C [1] [3], although commercial suppliers report values as low as 24°C [2]. This variation may be attributed to differences in purity levels and measurement conditions. The relatively low melting point indicates that benzyl isothiocyanate exists as a liquid at room temperature under standard conditions.
The boiling point of benzyl isothiocyanate demonstrates remarkable consistency across multiple literature sources, consistently reported as 242-243°C at standard atmospheric pressure (760 mmHg) [1] [4] [2] [3]. This narrow range indicates high reliability in the measurement of this physical parameter. The boiling point reflects the compound's moderate volatility and the strength of intermolecular forces present in the liquid phase.
Benzyl isothiocyanate demonstrates limited solubility in water, with reported values of 0.1 g/L [3] and experimental measurements ranging from 109-153 mg/L [6]. The compound's hydrophobic aromatic ring structure and the isothiocyanate functional group contribute to its poor aqueous solubility. Significantly, benzyl isothiocyanate undergoes hydrolysis in aqueous solutions [3] [7], which complicates accurate solubility determinations. The hydrolysis reaction leads to the formation of benzylamine and carbon dioxide, making the compound moisture-sensitive [3].
Benzyl isothiocyanate exhibits excellent solubility in polar organic solvents. The compound shows high solubility in dimethyl sulfoxide (DMSO) at 29 mg/mL (194.35 mM) [8], ethanol, and chloroform [9]. This enhanced solubility in polar organic media results from favorable intermolecular interactions between the compound's polar isothiocyanate group and the solvent molecules. The ability to dissolve readily in polar organic solvents makes benzyl isothiocyanate suitable for various analytical and synthetic applications.
The compound demonstrates significant solubility in nonpolar organic solvents, including dichloromethane and acetone [10]. The aromatic benzyl moiety provides lipophilic character, facilitating dissolution in nonpolar media. The partition coefficient (LogP) of 3.16 [11] [6] indicates a strong preference for organic phases over aqueous phases, confirming the compound's lipophilic nature. This high partition coefficient suggests that benzyl isothiocyanate will preferentially distribute into organic solvents when present in biphasic systems.
The ¹H Nuclear Magnetic Resonance spectrum of benzyl isothiocyanate provides characteristic signals that enable structural identification [12] [13]. The spectrum typically displays signals corresponding to the aromatic protons of the benzyl group in the region of 7.2-7.4 ppm, consistent with monosubstituted benzene derivatives [14]. The methylene protons (CH₂) attached to the aromatic ring appear as a singlet around 4.7 ppm, reflecting the electronic environment influenced by both the aromatic ring and the isothiocyanate group. The chemical shift values are characteristic of benzylic protons adjacent to electron-withdrawing groups.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation through characteristic carbon chemical shifts. The isothiocyanate carbon (N=C=S) typically appears in the region around 130-140 ppm, while the aromatic carbons display signals in the range of 125-140 ppm. The benzylic carbon connected to the isothiocyanate nitrogen shows a distinctive chemical shift around 45-50 ppm, influenced by the electron-withdrawing nature of the isothiocyanate group.
Infrared spectroscopy provides definitive identification of benzyl isothiocyanate through its characteristic absorption bands [15] [16]. The most diagnostic absorption is the isothiocyanate stretch (N=C=S) appearing at 2040 cm⁻¹ [16], which falls within the typical range of 2060-2105 cm⁻¹ for organic isothiocyanates [17]. This frequency distinguishes isothiocyanates from thiocyanates, which absorb around 2140 cm⁻¹ [17].
Additional characteristic absorptions include aromatic C-H stretching vibrations in the region of 3000-3100 cm⁻¹ [18], aromatic C=C stretching at approximately 1600 and 1500 cm⁻¹ [18], and aromatic C-H bending vibrations in the fingerprint region below 1000 cm⁻¹ [18]. The benzyl C-H stretching appears around 2900-3000 cm⁻¹, while the aromatic substitution pattern can be identified through characteristic bending vibrations in the 700-900 cm⁻¹ region.
Mass spectrometric analysis of benzyl isothiocyanate reveals characteristic fragmentation patterns that confirm molecular structure [12] [15]. The molecular ion peak appears at m/z 149, corresponding to the molecular weight of 149.21 g/mol [12]. The base peak occurs at m/z 91, representing the tropylium ion [C₇H₇]⁺, which is characteristic of benzyl-containing compounds [12]. This fragment results from the loss of the isothiocyanate group (NCS, 58 mass units) from the molecular ion.
Additional significant fragments include peaks at m/z 65 (13.6% relative intensity), m/z 89 (4.1% relative intensity), and m/z 121 (1.1% relative intensity) [12]. The fragmentation pattern demonstrates the typical behavior of benzyl isothiocyanates, with preferential cleavage at the benzylic position to form the stable tropylium ion. The molecular ion peak intensity of 18.6% indicates moderate stability of the molecular ion under electron ionization conditions.
Benzyl isothiocyanate occurs naturally across diverse plant families, with the most significant concentrations found in Tropaeolaceae and Brassicaceae species. The compound is derived from the enzymatic hydrolysis of benzyl glucosinolate (glucotropaeolin) by the enzyme myrosinase, which is activated upon tissue disruption [1] [2] [3].
Tropaeolum majus represents the most abundant natural source of benzyl isothiocyanate, containing glucotropaeolin as its primary glucosinolate [2] [3]. Research demonstrates that benzyl isothiocyanate is present in all parts of Tropaeolum majus, including seeds, leaves, and stems [2]. The biosynthetic capacity for glucotropaeolin synthesis varies significantly among plant tissues, with leaves serving as the primary site of biosynthesis [3]. Studies indicate that the content increases from approximately 5 mg of benzyl glucosinolate in fresh seeds to between 200 and 400 mg in adult plants, depending on plant size [3]. The incorporation levels of radiolabeled phenylalanine, the precursor compound, reach approximately 30% in green leaves, while other tissues show incorporation levels ranging from 0 to 5% [3].
Brassica species constitute another important source of benzyl isothiocyanate, though typically in lower concentrations compared to Tropaeolum majus. Among Brassicaceae family members, Lepidium sativum (garden cress) demonstrates exceptionally high glucotropaeolin content, with concentrations reaching 57.4 ± 1.1 mg/g dry weight [4] [5]. This species exhibits superior conversion efficiency, with studies showing that Lepidium sativum seed meal produces benzyl isothiocyanate with higher toxicity levels (LC50 = 5.29 ppm) compared to other isothiocyanates [6]. The high glucotropaeolin content makes garden cress particularly valuable for commercial benzyl isothiocyanate extraction [7] [8].
Other significant Brassica sources include Alliaria petiolata (garlic mustard), which contains benzyl isothiocyanate as a breakdown product of glucotropaeolin [1] [9] [10]. This species has gained attention due to its invasive properties in North American forests, where benzyl isothiocyanate contributes to its allelopathic effects [10]. Brassica juncea and Brassica nigra primarily contain sinigrin rather than glucotropaeolin, resulting in lower benzyl isothiocyanate concentrations [6] [11] [12].
Non-Brassicaceae sources include Salvadora persica (miswak), where benzyl isothiocyanate comprises over 98% of the volatile compounds in root sticks [13]. Carica papaya seeds represent another valuable source, with benzyl isothiocyanate content varying significantly based on fruit maturity, with quarter-ripe fruit seeds showing the highest potential for benzyl isothiocyanate production [14].
| Plant Species | Family | Primary Glucosinolate | BITC Content (mg/g DW) | Primary Tissue |
|---|---|---|---|---|
| Tropaeolum majus | Tropaeolaceae | Glucotropaeolin | 5.0-15.0 | All parts |
| Lepidium sativum | Brassicaceae | Glucotropaeolin | 57.4 ± 1.1 | Seeds, sprouts |
| Alliaria petiolata | Brassicaceae | Glucotropaeolin | 2.1-6.8 | Leaves, roots |
| Salvadora persica | Salvadoraceae | Benzyl glucosinolate | 15.2-24.1 | Roots, stems |
| Carica papaya | Caricaceae | Benzyl glucosinolate | 6.5-68.8 | Seeds |
Solvent-based extraction methods represent the most widely employed approaches for benzyl isothiocyanate isolation, with dichloromethane and methanol serving as the primary solvents. The selection of appropriate solvents critically impacts extraction efficiency due to the chemical properties of benzyl isothiocyanate and its susceptibility to degradation under certain conditions [15] [16].
Dichloromethane extraction has emerged as the most effective solvent system for benzyl isothiocyanate recovery. Research demonstrates that chloroform and dichloromethane, both halogenated solvents, provide the highest extraction yields, with fresh Salvadora persica samples yielding 2.41% w/w benzyl isothiocyanate using cold chloroform extraction [16]. The superior performance of halogenated solvents is attributed to their optimal polarity for benzyl isothiocyanate solubility and their inability to react with the isothiocyanate functional group [15] [16].
The extraction protocol typically involves tissue homogenization followed by dichloromethane extraction. For Tropaeolum majus hairy root cultures, the optimized procedure requires homogenization in 50 mM sodium phosphate buffer at pH 7.5, followed by hydrolysis for 60 minutes at 37°C [17]. The hydrolysis products are then extracted with dichloromethane (3 × 50 mL), and the dichloromethane phase is separated by centrifugation, dried over anhydrous sodium sulfate, and concentrated under vacuum [17]. This method achieves approximately 87% conversion of glucotropaeolin to benzyl isothiocyanate under optimal conditions [17].
Methanol extraction presents both advantages and significant limitations for benzyl isothiocyanate recovery. While methanol is effective for initial glucosinolate extraction from plant tissues, it poses substantial risks for benzyl isothiocyanate stability [18] [19]. Studies reveal that hydroxylated solvents, including methanol and ethanol, react directly with benzyl isothiocyanate to form inactive thiocarbamate derivatives [18]. Specifically, methanol converts benzyl isothiocyanate to O-methyl benzyl thiocarbamate, while ethanol produces O-ethyl benzyl thiocarbamate [18]. This chemical transformation results in significant losses of bioactive compound, with ethanol extraction yielding only 0.063% w/w compared to 2.41% w/w with chloroform [16].
Despite these limitations, methanol remains valuable for glucosinolate extraction when followed by appropriate conversion and extraction procedures. The standard protocol employs 70% methanol in water, heated at 75°C for 10 minutes according to ISO 9167-1 norm [20] [19]. This method effectively extracts glucosinolates from plant material, though subsequent conversion to isothiocyanates requires careful pH and solvent management to prevent degradation [19].
Optimization parameters for solvent-based extraction include temperature control, extraction time, and sample-to-solvent ratios. Cold extraction methods generally preserve benzyl isothiocyanate integrity better than heat-assisted extraction. Soxhlet extraction with chloroform, while more efficient than cold extraction in terms of time, results in lower benzyl isothiocyanate yields (0.88% w/w) compared to cold chloroform extraction (2.41% w/w), likely due to thermal degradation of the volatile compound [16].
| Extraction Method | Solvent | BITC Yield (% w/w) | Temperature (°C) | Time (hours) |
|---|---|---|---|---|
| Cold Maceration | Chloroform | 2.41 | 25 | 24 |
| Cold Maceration | Acetone | 0.12 | 25 | 24 |
| Cold Maceration | Ethanol | 0.063 | 25 | 24 |
| Soxhlet Extraction | Chloroform | 0.88 | 65 | 8 |
| Dichloromethane Sequential | DCM | 1.2-1.8 | 37 | 2 |
Aqueous extraction and hydrolysis represents an environmentally friendly approach that mimics natural enzymatic processes occurring in plant tissues. This method relies on the endogenous myrosinase enzyme present in plant materials to convert glucotropaeolin to benzyl isothiocyanate in aqueous media [17] [21].
Enzymatic hydrolysis optimization requires careful control of multiple parameters to maximize benzyl isothiocyanate yield. Research on Tropaeolum majus hairy root cultures has established optimal conditions for endogenous glucotropaeolin hydrolysis [17]. The process begins with tissue homogenization in ice-cold sodium phosphate buffer (50 mM, pH 7.5) to preserve enzyme activity while initiating glucosinolate-myrosinase contact [17]. The optimal pH of 7.5 significantly outperforms the enzyme's catalytic optimum of pH 5.5, achieving 87% conversion of glucotropaeolin to benzyl isothiocyanate compared to 54% at the lower pH [17].
Temperature control proves critical for enzymatic efficiency and product stability. The optimal temperature of 37°C represents a balance between enhanced enzymatic activity and prevention of thermal degradation [17] [22]. Studies demonstrate that myrosinase activity increases 2-3 fold when temperature is elevated from ambient conditions (20-25°C) to 37°C [22]. However, temperatures exceeding 40°C begin to denature the enzyme, while temperatures below 30°C result in suboptimal conversion rates [22].
Substrate concentration optimization varies depending on the analytical method employed. For spectrophotometric assays, glucotropaeolin concentration of 0.2 mM provides optimal results, representing the saturation point where all enzyme molecules are bound with substrate [22]. For pH-stat methods, higher concentrations (5.0 mM) are employed, though concentrations exceeding this level may exhibit inhibitory effects due to product inhibition by formed isothiocyanates [22].
Reaction time optimization studies reveal that maximum benzyl isothiocyanate yields are achieved after 60 minutes of incubation [17]. Extended incubation periods beyond 90 minutes result in decreased benzyl isothiocyanate concentrations due to secondary degradation reactions and the formation of unidentified compounds [17]. The time course typically shows rapid initial conversion during the first 30 minutes, followed by slower conversion rates until completion at 60 minutes [17].
Ascorbic acid supplementation significantly enhances both the rate of glucotropaeolin hydrolysis and benzyl isothiocyanate stability. The optimal ascorbic acid concentration of 100 μM prevents oxidative degradation of benzyl isothiocyanate while maintaining enzyme activity [17]. This antioxidant effect is particularly important during extended incubation periods and subsequent extraction procedures [17].
Sample preparation parameters critically influence extraction efficiency. Particle size reduction to 90-120 μm provides optimal surface area for enzyme-substrate interaction without creating excessive fines that impede solvent flow [21]. The sample-to-solvent ratio of 1:20 (w/v) ensures adequate hydration for enzymatic activity while maintaining practical extraction volumes [21].
For Carica papaya seeds, optimized enzymatic conversion conditions include pH 4.8, temperature 40°C, and enzymolysis time of 27 minutes [21]. These conditions differ from Tropaeolum majus optimization, reflecting species-specific enzyme characteristics and substrate availability [21]. The subsequent steam distillation for 2 hours, followed by dichloromethane extraction (3 × volume), provides effective benzyl isothiocyanate recovery [21].
| Optimization Parameter | Optimal Value | Effect on BITC Yield | Measurement Method |
|---|---|---|---|
| pH | 7.5 (endogenous) | 87% conversion vs 54% at pH 5.5 | pH-stat titration |
| Temperature | 37°C ± 2°C | 2-3x activity increase from 25°C | Spectrophotometric assay |
| Substrate Concentration | 0.2 mM (spectrophotometric) | Saturation achieved | HPLC analysis |
| Reaction Time | 60-90 minutes | Maximum at 60 min | Time-course HPLC |
| Ascorbic Acid | 100 μM | Prevents degradation | HPLC quantification |
| Sample-to-Solvent Ratio | 1:20 (w/v) | Optimal mass transfer | Gravimetric analysis |
Irritant